molecular formula C12H17ClN2O B7572282 N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1-(oxolan-2-yl)methanamine

N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1-(oxolan-2-yl)methanamine

Katalognummer B7572282
Molekulargewicht: 240.73 g/mol
InChI-Schlüssel: QQDDZNARCAPBIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1-(oxolan-2-yl)methanamine, also known as JNJ-40411813, is a novel and selective antagonist for the orexin 2 receptor. Orexin receptors are involved in the regulation of sleep-wake cycles, feeding behavior, and energy homeostasis. The orexin 2 receptor subtype has been identified as a potential therapeutic target for the treatment of sleep disorders, obesity, and addiction.

Wirkmechanismus

N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1-(oxolan-2-yl)methanamine is a selective antagonist for the orexin 2 receptor. Orexin receptors are involved in the regulation of sleep-wake cycles, feeding behavior, and energy homeostasis. By blocking the orexin 2 receptor, N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1-(oxolan-2-yl)methanamine can modulate these physiological processes.
Biochemical and Physiological Effects:
N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1-(oxolan-2-yl)methanamine has been shown to increase slow-wave sleep and decrease rapid-eye-movement sleep in rats. It has also been found to increase wakefulness and reduce sleep latency in dogs. In addition, it has been shown to reduce food intake and body weight in obese mice.

Vorteile Und Einschränkungen Für Laborexperimente

N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1-(oxolan-2-yl)methanamine has several advantages for lab experiments. It is a selective antagonist for the orexin 2 receptor, which allows for specific modulation of this receptor subtype. It has also been shown to have good pharmacokinetic properties, with a long half-life and good brain penetration. However, there are some limitations to its use. It has only been studied in preclinical models, and its effects in humans are not yet known. In addition, it may have off-target effects on other receptors, which could complicate interpretation of results.

Zukünftige Richtungen

There are several future directions for research on N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1-(oxolan-2-yl)methanamine. One potential application is in the treatment of sleep disorders, such as insomnia and narcolepsy. Further studies are needed to determine its efficacy and safety in humans. Another potential application is in the treatment of obesity, as it has been shown to reduce food intake and body weight in preclinical models. Future studies could investigate its effects on energy expenditure and metabolic parameters. Finally, there is potential for N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1-(oxolan-2-yl)methanamine to be used as a tool compound for studying the role of the orexin 2 receptor in various physiological processes.

Synthesemethoden

The synthesis of N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1-(oxolan-2-yl)methanamine has been described in a patent by Janssen Pharmaceutica. The synthesis involves the reaction of 2-chloro-3-pyridinemethanol with 2-methyltetrahydrofuran in the presence of a base to form the oxolane ring. The resulting intermediate is then reacted with N-methyl-N-(pyridin-3-ylmethyl)amine in the presence of a reducing agent to form the final product.

Wissenschaftliche Forschungsanwendungen

N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1-(oxolan-2-yl)methanamine has been studied for its potential therapeutic effects in various preclinical models. It has been shown to improve sleep quality and increase wakefulness in rats and dogs. In addition, it has been found to reduce food intake and body weight in obese mice. These findings suggest that N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1-(oxolan-2-yl)methanamine may have potential therapeutic applications for sleep disorders and obesity.

Eigenschaften

IUPAC Name

N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1-(oxolan-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c1-15(9-11-5-3-7-16-11)8-10-4-2-6-14-12(10)13/h2,4,6,11H,3,5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDDZNARCAPBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCO1)CC2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1-(oxolan-2-yl)methanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.